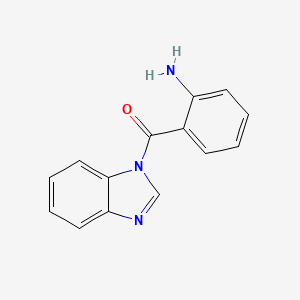

2-(1H-Benzimidazol-1-ylcarbonyl)aniline

描述

2-(1H-Benzimidazol-1-ylcarbonyl)aniline is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Biochemical pathways

Benzimidazoles can affect a variety of biochemical pathways. For example, some benzimidazoles are used as antiparasitic drugs and work by inhibiting the formation of microtubules in the parasite, disrupting their glucose transport .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary greatly depending on their specific structures. Some are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of benzimidazoles depend on their specific targets and modes of action. They can lead to cell death, inhibit cell growth, or modulate cell signaling pathways .

生物活性

The compound 2-(1H-Benzimidazol-1-ylcarbonyl)aniline , a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presents data tables summarizing key research results.

Biological Activity Overview

Benzimidazole derivatives, including this compound, are recognized for their extensive pharmacological properties. They exhibit activities such as:

- Antimicrobial : Effective against a range of bacteria and fungi.

- Anticancer : Demonstrated potential in inhibiting tumor cell proliferation.

- Antiviral : Some derivatives show activity against viral infections.

- Anti-inflammatory : Capable of reducing inflammation in various models.

The mechanisms underlying the biological activities of benzimidazole derivatives often involve interactions with DNA and various enzymes. For instance:

- DNA Binding : Many benzimidazole compounds bind to DNA, affecting its structure and function, which can lead to inhibition of cancer cell growth .

- Enzyme Inhibition : Compounds have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its analogs. For example, compounds derived from the benzimidazole framework have been tested against various cancer cell lines, showing promising results:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 2g | MDA-MB-231 | 16.38 | Best antiproliferative activity observed |

| 12b | Various (NCI 60 panel) | 16 | Comparable to standard anticancer agents |

| 5 | HCC827 | 6.26 | High activity in 2D assays |

| 9 | NCI-H358 | 6.48 | Significant inhibition noted |

These findings indicate that structural modifications can enhance the anticancer efficacy of benzimidazole derivatives .

Antimicrobial Activity

The antimicrobial properties of these compounds have also been extensively studied. For instance:

| Compound | Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 2g | Staphylococcus aureus | 4 | Significant inhibition |

| 2g | Streptococcus faecalis | 8 | Moderate inhibition |

| Various | Candida albicans | 64 | Moderate activity |

These results demonstrate the potential of benzimidazole derivatives as effective antimicrobial agents .

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical and laboratory settings:

- Anticancer Study : A study involving a series of benzimidazole derivatives showed that certain compounds could induce G2/M phase arrest in cancer cells, suggesting a mechanism for their anticancer effects .

- Antimicrobial Assessment : A comprehensive evaluation of various benzimidazole analogs demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, with some compounds outperforming established antibiotics .

化学反应分析

Diazotization and Azo Coupling Reactions

The aniline group undergoes diazotization in acidic conditions, forming diazonium salts that participate in coupling reactions. For example:

-

Procedure : Dissolving the compound in HCl/water, followed by treatment with NaNO₂ at <5°C generates the diazonium intermediate. This reacts with phenolic or amine substrates under alkaline or acidic conditions, yielding para-substituted azo derivatives .

-

Example Product : Red crystals of {4-(1H-benzimidazol-2-yl)phenyl}diazenyl derivatives form upon coupling with phenols .

Coordination Chemistry and Metal Complexation

The benzimidazole nitrogen and carbonyl oxygen act as coordination sites for transition metals:

-

Cadmium Complexation : Reacting 2-(1H-benzimidazol-2-yl)aniline with CdCl₂ in ethanol produces a tetrahedral complex. Key data:

This complex demonstrates ligand behavior via N–H and C=N groups, confirmed by HRMS and XRD .

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group participates in nucleophilic acyl substitution:

-

Hydrazone Formation : Condensation with hydroxyl- or methoxy-benzaldehydes in ethanol produces hydrazones. For example:

Functionalization via C–H Activation

The aniline moiety undergoes regioselective C–H functionalization under palladium catalysis:

-

para-Olefination : Using a Pd/S,O-ligand catalyst, the para position of the aniline ring is selectively olefinated. Key mechanistic insights:

Antiproliferative and Antimicrobial Activity

Derivatives exhibit biological activity:

-

N-Alkylation : Heptyl-substituted analogs show IC₅₀ = 16.38 µM against MDA-MB-231 breast cancer cells .

-

Antimicrobial Effects : MIC values of 4–8 µg/mL against Staphylococcus aureus and methicillin-resistant strains .

Synthetic Methodologies

While direct synthesis of 2-(1H-Benzimidazol-1-ylcarbonyl)aniline is not detailed in the sources, analogous routes include:

-

Solvent-Free Condensation : o-Phenylenediamine reacts with carbonyl precursors under thermal conditions .

-

Catalytic Methods : SiO₂-supported BiOCl/FeOCl nanoparticles enhance yields (>85%) in benzimidazole syntheses .

Table 1: Spectral Characteristics of Key Derivatives

Table 2: Biological Activity of Derivatives

| Compound | IC₅₀ (µM) | MIC (µg/mL) | Target Pathogen/Cell Line |

|---|---|---|---|

| Heptyl-substituted | 16.38 | 4 (MRSA) | MDA-MB-231, S. aureus |

| Hydrazone | N/A | 64 (C. albicans) | Fungal infections |

属性

IUPAC Name |

(2-aminophenyl)-(benzimidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGCUBQNYLDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651064 | |

| Record name | (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-55-9 | |

| Record name | (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。